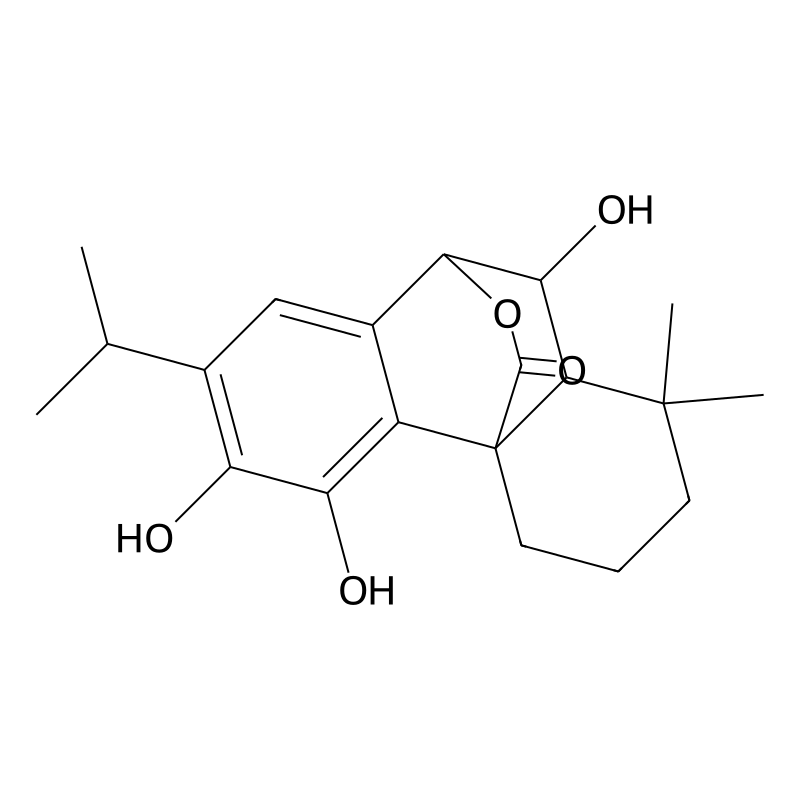

Isorosmanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isorosmanol is a natural product found in Salvia officinalis, Salvia, and other organisms with data available.

Isorosmanol is a highly active, abietane-type phenolic diterpene lactone (C20H26O5) primarily isolated from Rosmarinus officinalis and Salvia officinalis. As a downstream secondary metabolite of carnosic acid oxidation, it serves as a critical, stable endpoint in the rosemary antioxidant cascade. In industrial and advanced laboratory settings, isorosmanol is procured for its potent radical-scavenging capabilities, which significantly out-perform standard synthetic benchmarks in lipid systems. Its unique structural configuration—specifically the regiochemistry of its orthoquinone intermediates—confers distinct catalytic properties, particularly in the presence of sulfur-containing amino acids, making it a highly specialized material for advanced formulation, neuropharmacological modeling, and targeted lipid stabilization [1].

Substituting isorosmanol with its precursor (carnosic acid), its isomers (rosmanol, epirosmanol), or crude rosemary extracts introduces critical process and assay vulnerabilities. Carnosic acid is notoriously unstable, degrading rapidly under oxidative stress or standard storage conditions, which leads to unpredictable dosing and irreproducible baseline data in long-term assays. Furthermore, while isomers like epirosmanol share similar molecular weights, they lack isorosmanol's specific regioselective reactivity with thiol groups, meaning they fail to achieve the same catalytic antioxidant synergy in cysteine-rich environments. Finally, crude rosemary extracts suffer from extreme seasonal and extraction-dependent batch variability, rendering them entirely unsuitable for high-precision pharmacological screening or standardized industrial formulations where exact diterpene stoichiometry is required [1].

Catalytic Antioxidant Synergy in Thiol-Rich Environments

Recent mechanistic studies demonstrate that isorosmanol possesses a unique catalytic antioxidant capacity when combined with cysteine thiols (BCysM). In radical-induced lipid oxidation models, isorosmanol utilizes the thiol group as a reduction source, significantly enhancing its antioxidant capacity. In direct contrast, its closely related precursor carnosic acid, as well as isomers rosmanol and epirosmanol, failed to exhibit this specific catalytic enhancement under identical conditions (0.125 mM) [1].

| Evidence Dimension | Catalytic antioxidant enhancement in the presence of cysteine thiols |

| Target Compound Data | Isorosmanol: Exhibits enhanced catalytic antioxidant capacity via thiol reduction |

| Comparator Or Baseline | Carnosic acid, Rosmanol, Epirosmanol: No specific catalytic enhancement observed |

| Quantified Difference | Isorosmanol uniquely utilizes thiols for catalytic regeneration, unlike its isomers |

| Conditions | 0.125 mM polyphenols in the presence of cysteine thiol (BCysM) against AMVN-induced lipid oxidation |

Formulators developing lipid-based systems or cell culture media containing sulfur amino acids must procure isorosmanol to achieve synergistic stabilization that other isomers cannot provide.

Superior Lipid Stabilization vs. Synthetic Benchmarks

In comparative lipid stabilization assays, purified isorosmanol demonstrates exceptional efficacy that far exceeds common industrial synthetic antioxidants. When tested in lard and linoleic acid systems, isorosmanol was found to be approximately four times more active than standard synthetic benchmarks such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT)[1].

| Evidence Dimension | Antioxidant activity in lipid systems (lard) |

| Target Compound Data | Isorosmanol: Highly active lipid stabilization |

| Comparator Or Baseline | BHA and BHT (Synthetic benchmarks) |

| Quantified Difference | ~4-fold higher antioxidant activity than BHA and BHT |

| Conditions | Oil stability index / lipid peroxidation assays in lard and linoleic acid |

Procuring purified isorosmanol provides superior, naturally derived oxidative protection for high-value lipid formulations where synthetic antioxidants fail or face regulatory pushback.

Cascade Stability vs. Precursor Degradation

Carnosic acid is the primary diterpene in rosemary, but it is highly reactive and rapidly depletes upon exposure to Reactive Oxygen Species (ROS) and singlet oxygen (1O2). Isorosmanol is generated as a stable secondary metabolite during this oxidation cascade. Analytical profiling confirms that while carnosic acid peaks decrease precipitously during oxidative stress, isorosmanol retains its structural integrity and continues to provide potent, sustained lipid protection [1].

| Evidence Dimension | Molecular stability under oxidative stress |

| Target Compound Data | Isorosmanol: Stable secondary antioxidant |

| Comparator Or Baseline | Carnosic acid: Rapid degradation and depletion |

| Quantified Difference | Isorosmanol provides sustained activity post-precursor degradation |

| Conditions | In vitro oxidation by singlet oxygen and hydroxyl radicals |

Procuring isorosmanol bypasses the unstable precursor phase, offering a predictable and stable baseline for long-term oxidative stress assays.

Targeted Neuroprotection and AChE Inhibition

Beyond general antioxidant activity, isorosmanol exhibits specific neuroprotective properties. In vitro studies demonstrate that isorosmanol effectively protects PC12 neural cells against beta-amyloid (Abeta)-induced toxicity, a primary driver of synaptic loss. Furthermore, it acts as a targeted inhibitor of Acetylcholinesterase (AChE), distinguishing it from generic antioxidant extracts that lack standardized neuropharmacological activity profiles [1].

| Evidence Dimension | Neuroprotection against Abeta-toxicity |

| Target Compound Data | Isorosmanol: Protects PC12 cells and inhibits AChE |

| Comparator Or Baseline | Untreated Abeta-exposed PC12 cells / Crude extracts |

| Quantified Difference | Significant reduction in Abeta-induced neuronal death |

| Conditions | PC12 cell line exposed to beta-amyloid (Abeta) toxicity |

For neuropharmacological assay development, sourcing purified isorosmanol ensures reproducible AChE inhibition and neuroprotection without the variable interference of mixed diterpenes.

High-Value Lipid Formulation & Thiol-Synergistic Stabilization

Directly utilizing the evidence that isorosmanol exhibits a 4-fold performance increase over BHT and uniquely synergizes with cysteine thiols, this compound is the optimal choice for stabilizing complex lipid emulsions, premium cosmetics, and specialized nutritional formulas containing sulfur amino acids [1].

Standardized Antioxidant Cascade Modeling

Because carnosic acid degrades unpredictably, researchers studying secondary antioxidant pathways and sustained ROS scavenging must procure isorosmanol. It serves as a stable, quantifiable endpoint reference standard for evaluating the long-term oxidative defense mechanisms of abietane diterpenes [2].

Neuropharmacological Assay Development (AChE / Abeta Models)

Given its proven ability to protect PC12 cells from beta-amyloid toxicity and inhibit AChE, purified isorosmanol is highly recommended as a reliable screening compound or positive control in the development of neuroprotective therapeutics, where crude rosemary extracts would introduce unacceptable batch-to-batch variance [3].

References

- [1] Higashino, H., Karatsu, A., & Masuda, T. (2024). Catalytic Antioxidant Activity of Two Diterpenoid Polyphenols of Rosemary, Carnosol, and Isorosmanol, against Lipid Oxidation in the Presence of Cysteine Thiol. Journal of Agricultural and Food Chemistry, 72(4), 2193-2201.

- [2] Loussouarn, M., et al. (2011). Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms. Plant Physiology, 157(4), 1801-1815.

- [3] Ali, A., et al. (2016). Acetylcholine esterase inhibitors and melanin synthesis inhibitors from Salvia officinalis. Phytomedicine, 23(10), 1005-1011.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Dates

Explore Compound Types